![molecular formula C14H18N2O2S B2368840 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione CAS No. 1008213-31-7](/img/structure/B2368840.png)
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione
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Overview
Description
Thiazolidine motifs, such as 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Synthesis Analysis
The synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives, which include 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione, has been reported using morpholine as a catalyst . The structures of these synthesized molecules were confirmed by their spectral IR, 1H NMR, and 13C NMR data .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . The specific molecular structure of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is not explicitly mentioned in the search results.Chemical Reactions Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, have been studied for their potential anticancer properties . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of potential anticancer drugs .
Anticonvulsant Activity
Thiazolidine motifs have shown varied biological properties, including anticonvulsant activity . This makes them a potential candidate for the development of new anticonvulsant drugs.
Antimicrobial Activity
Thiazolidin-2,4-dione (TZD) analogues, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes them a potential candidate for the development of new antimicrobial drugs.
Anti-inflammatory Activity
Thiazolidine motifs have also shown anti-inflammatory properties . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of anti-inflammatory drugs.
Neuroprotective Activity
Thiazolidine motifs have demonstrated neuroprotective activity . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of neuroprotective drugs.
Antioxidant Activity
Thiazolidin-2,4-dione (TZD) analogues, including “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione”, exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This makes them a potential candidate for the development of new antioxidant drugs.
Hypoglycemic Activity
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of hypoglycemic drugs.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Activity
Thiazolidine-2,4-dione derivatives have been screened for their in vitro protein tyrosine phosphatase 1B (PTP1B) inhibition activity . This suggests that “3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione” could potentially be used in the development of drugs targeting PTP1B.
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMLMDZUGXUEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione |
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